molecular formula C15H24O2 B14487482 3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one CAS No. 65851-14-1

3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one

Katalognummer: B14487482
CAS-Nummer: 65851-14-1
Molekulargewicht: 236.35 g/mol
InChI-Schlüssel: WJTYJEURXKOPJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one is a complex organic compound with the molecular formula C15H20O3 It is characterized by a fused ring system that includes a furan ring, making it a unique structure in organic chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pallensin: Another compound with a similar fused ring system.

    3,5,8a-trimethyl-4,4a,8a,9-tetrahydronaphtho[2,3-b]furan: Shares structural similarities with 3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one.

Eigenschaften

CAS-Nummer

65851-14-1

Molekularformel

C15H24O2

Molekulargewicht

236.35 g/mol

IUPAC-Name

3,5a,9-trimethyl-2,3,3a,4,5,6,7,9,9a,9b-decahydrobenzo[g][1]benzofuran-8-one

InChI

InChI=1S/C15H24O2/c1-9-8-17-14-11(9)4-6-15(3)7-5-12(16)10(2)13(14)15/h9-11,13-14H,4-8H2,1-3H3

InChI-Schlüssel

WJTYJEURXKOPJB-UHFFFAOYSA-N

Kanonische SMILES

CC1COC2C1CCC3(C2C(C(=O)CC3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.